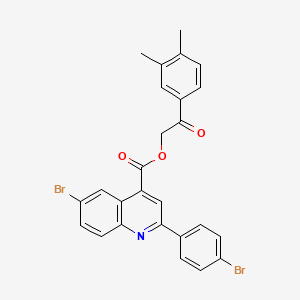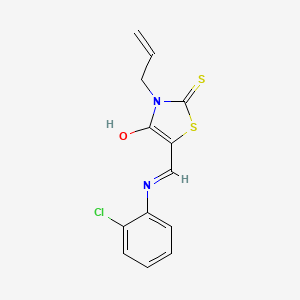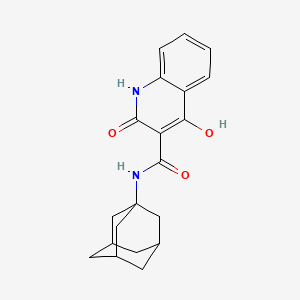
DMT-dG(tac) Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMT-dG(tac) Phosphoramidite is a compound used in the synthesis of oligonucleotides. It is a TAC (tert.-butylphenoxyacetyl) protected phosphoramidite, which allows for ultra-fast and easy deprotection under mild conditions. This compound is particularly suitable for oligonucleotides with base-labile monomers and reporters, as well as in-situ synthesis schemes on glass surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution results in ultra-fast and easy deprotection under mild conditions. The deprotection of the TAC group is completed in concentrated ammonia within 15 minutes at 55°C or two hours at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced using automated oligonucleotide synthesizers. These synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligonucleotides . The high coupling efficiency of Proligo’s DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Analyse Des Réactions Chimiques
Types of Reactions
DMT-dG(tac) Phosphoramidite undergoes various chemical reactions, including deprotection, coupling, and detritylation. The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Common Reagents and Conditions
Deprotection Reagent: AMA reagent (a mixture of ≥25% ammonia in water with 40% aqueous methylamine I/I, v/v).
Solvent: Acetonitrile, with no need to add co-solvents such as dimethylformamide or methylene chloride.
Major Products Formed
The major products formed from these reactions are high-purity and high-yield oligonucleotides. The application of dA(tac) minimizes depurination and improves the quality of oligonucleotides .
Applications De Recherche Scientifique
DMT-dG(tac) Phosphoramidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
DNA Synthesis: Used in the synthesis of oligonucleotides for various research purposes.
In-Situ Synthesis: Suitable for in-situ synthesis schemes on glass surfaces.
Base-Labile Monomers and Reporters: Ideal for oligonucleotides with base-labile monomers and reporters due to its ultra-fast and easy deprotection.
Mécanisme D'action
The mechanism of action of DMT-dG(tac) Phosphoramidite involves the substitution of standard protecting groups with the labile TAC protecting group. This substitution allows for ultra-fast and easy deprotection under mild conditions, making it suitable for oligonucleotides with base-labile monomers and reporters . The deprotection of oligonucleotide synthesis products with the AMA reagent is ultra-fast, requiring only 10 minutes at 65°C .
Comparaison Avec Des Composés Similaires
DMT-dG(tac) Phosphoramidite is unique due to its TAC protecting group, which allows for ultra-fast and easy deprotection under mild conditions. Similar compounds include:
DMT-dG(dmf) Phosphoramidite: Uses a dimethylformamidine (dmf) base-protecting group, enabling the rapid synthesis of high-purity, high-yield oligonucleotides.
DMT-dC(tac) Phosphoramidite: Can directly substitute for DMT-dC(bz) Phosphoramidite.
The uniqueness of this compound lies in its ability to minimize depurination and improve the quality of oligonucleotides .
Propriétés
Formule moléculaire |
C52H62N7O9P |
|---|---|
Poids moléculaire |
960.1 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C52H62N7O9P/c1-34(2)59(35(3)4)69(66-29-13-28-53)68-43-30-46(58-33-54-47-48(58)56-50(57-49(47)61)55-45(60)32-64-42-26-16-36(17-27-42)51(5,6)7)67-44(43)31-65-52(37-14-11-10-12-15-37,38-18-22-40(62-8)23-19-38)39-20-24-41(63-9)25-21-39/h10-12,14-27,33-35,43-44,46H,13,29-32H2,1-9H3,(H2,55,56,57,60,61)/t43-,44+,46+,69?/m0/s1 |
Clé InChI |
MCBSUBQIVLOCIW-YEZUPXOUSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC(=O)COC7=CC=C(C=C7)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)

![3-{[4-(2-Hydroxyethyl)-1-piperazinyl]methyl}-4-methoxybenzaldehyde](/img/structure/B12048505.png)

![ethyl 2-[(2Z)-3-[(6-chloro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12048511.png)


![(5E)-5-[(2E,4E)-5-(phenylamino)penta-2,4-dien-1-ylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048531.png)


![1-(4-chlorobenzyl)-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12048543.png)


